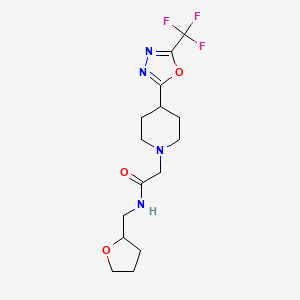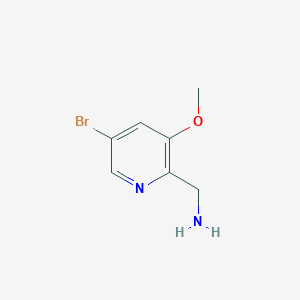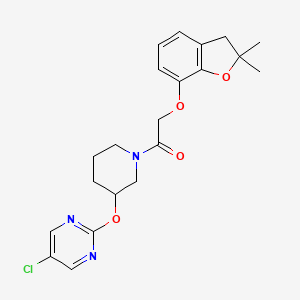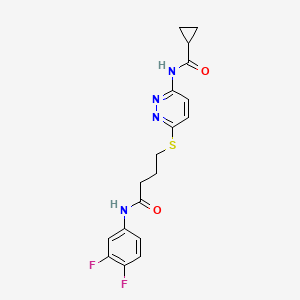
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H21F3N4O3 and its molecular weight is 362.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Structural Characterization
Research in the field has produced a range of compounds with structures bearing the 1,3,4-oxadiazole nucleus, exploring their synthetic routes and structural characteristics. For instance, the synthesis and spectral analysis of N-substituted derivatives of acetamide compounds with a focus on anti-bacterial activities have been documented. These efforts involve multiple synthesis steps, starting from key precursors and progressing through reactions that introduce the desired functional groups, yielding compounds with potential biological activity (H. Khalid et al., 2016).
Biological Activities
The antibacterial potential of acetamide derivatives has been a significant focus, with studies synthesizing various derivatives and evaluating their efficacy against different bacterial strains. These studies employ methodologies like the synthesis from ethyl piperidin-4-carboxylate and subsequent conversion to target molecules, followed by testing their antibacterial properties. Such research has identified compounds with moderate to high antibacterial activity, providing insights into their potential therapeutic applications (Kashif Iqbal et al., 2017).
Pharmacological Evaluation
Further studies have expanded on the pharmacological aspects of related compounds, analyzing their effects in various biological assays. For example, the synthesis, characterization, and pharmacological evaluation of different derivatives have been undertaken to explore their antibacterial and anti-enzymatic potential. These efforts are crucial in identifying candidates with desirable biological properties, contributing to the development of new therapeutic agents (K. Nafeesa et al., 2017).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O3/c16-15(17,18)14-21-20-13(25-14)10-3-5-22(6-4-10)9-12(23)19-8-11-2-1-7-24-11/h10-11H,1-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHRNBNUGUWUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)

![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)
![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)
![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)

![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)
![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)

![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)
